molecular formula C21H30BrNO4 B1251648 (-)-Scopolamine,n-Butyl-, bromide

(-)-Scopolamine,n-Butyl-, bromide

Cat. No. B1251648
M. Wt: 440.4 g/mol
InChI Key: HOZOZZFCZRXYEK-BITHUKPRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.

Scientific Research Applications

1. Application in Analytical Toxicology

(-)-Scopolamine, n-butyl-, bromide, also commercially known as Buscopan, has been investigated for its formation from N-butyl-scopolammonium bromide in cigarettes. Research demonstrated that scopolamine was detectable in various smoking modes and components, including cigarette smoke, ashes, and filters (Frascht et al., 2007).

2. Radiopharmaceutical Synthesis

A study detailed the synthesis of carbon-14- and deuterium-labeled Buscopan for medical imaging and research purposes. These compounds were synthesized using scopolamine, n-butyl-1-14 C bromide, and n-butyl-2 H9 bromide, respectively (Latli et al., 2016).

3. Infrared Absorption Spectroscopy

Infrared absorption spectroscopy has been used to determine the residual percentage of scopolamine in the preparation of n-butyl scopolamine bromide. This method involved acid-base extraction and measurement of infrared absorption using specific equipment (Minamikawa & Yamagishi, 1970).

4. Potentiometric Analysis

Liquid membrane electrodes sensitive to scopolamine and N-butyl scopolammonium have been developed for the direct or indirect assay of scopolamine hydrobromide and N-butyl scopolammonium bromide in pharmaceutical preparations. These electrodes showed a linear response over a specific concentration range (Ionescu, Negoiu, & Coșofreţ, 1983).

5. Pharmacological Studies

Pharmacological studies have revealed that hyoscine butylbromide (scopolamine butylbromide) has a high affinity for muscarinic receptors in the gastrointestinal tract, exerting a smooth-muscle relaxing effect. These studies have been significant in understanding the drug's mechanism of action and in determining effective dosages for therapeutic use (Tytgat, 2007).

properties

Product Name

(-)-Scopolamine,n-Butyl-, bromide

Molecular Formula

C21H30BrNO4

Molecular Weight

440.4 g/mol

IUPAC Name

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1

InChI Key

HOZOZZFCZRXYEK-BITHUKPRSA-M

Isomeric SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Canonical SMILES

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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